3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride
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Overview
Description
The compound “3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO) which is of growing pharmaceutical interest . DBO derivatives possess an array of pharmacological activities .
Synthesis Analysis
DBO derivatives can be synthesized using various methods. One of the reported methods includes cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .Molecular Structure Analysis
The molecular structure of DBO derivatives is complex and includes several isomeric forms . The DBO ring system is of particular interest because it is found in many physiologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DBO derivatives are complex and involve multiple steps. Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Scientific Research Applications
Synthesis and Characterization
The synthesis of tricyclic heterocycles and novel spiro compounds provides foundational knowledge for understanding the chemical properties and potential applications of 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride. These compounds are synthesized through complex reactions, including [3+2]-cycloaddition, nucleophilic substitution, and ring-expansion rearrangement processes, leading to the creation of novel structures with potential for further functionalization and exploration in scientific research (Beilstein Journal of Organic Chemistry, 2018).
Potential Applications in Medicinal Chemistry
Some related compounds exhibit significant potential in medicinal chemistry, such as acting as inhibitors for specific receptors or enzymes. For example, novel spiro[piperidine-2,2'-adamantane] derivatives have shown potent anti-influenza A virus activity, suggesting that similar spiro compounds could have antiviral properties or other therapeutic applications (Bioorganic Chemistry, 2010). Furthermore, spirocyclic oxazepine-based SCD1 inhibitors have been optimized for in vivo efficacy, highlighting the relevance of spiro compounds in developing treatments for metabolic disorders (European Journal of Medicinal Chemistry, 2011).
Chemical Stability and Reactivity
Research into the chemical stability and reactivity of related spiro compounds, such as 3-amino-1,2,4-triazoles, has led to the discovery of novel spiroheterocyclic systems. These findings not only expand the chemical space of spiro compounds but also provide insights into their potential applications in synthesizing complex molecular architectures (Tetrahedron Letters, 2011).
Safety and Hazards
The specific safety and hazards associated with “3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride” are not mentioned in the retrieved papers. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
The future directions for research on “3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-piperidin]-5-one hydrochloride” and related compounds could involve further exploration of their pharmacological activities and potential applications. The development of new synthetic methods could also be a focus, as these could facilitate the production of a wider array of DBO derivatives .
Properties
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKQRLONHCXSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)C3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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